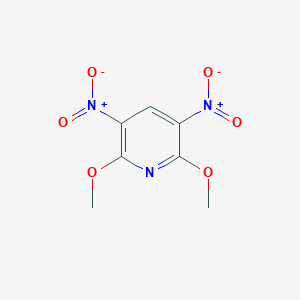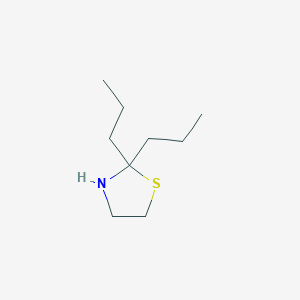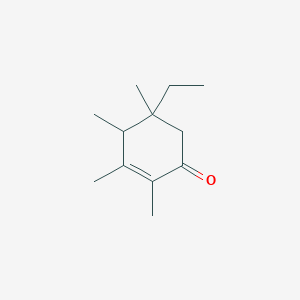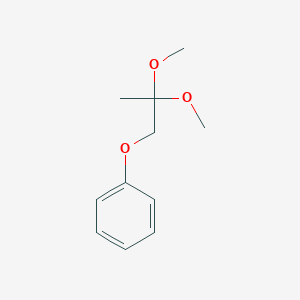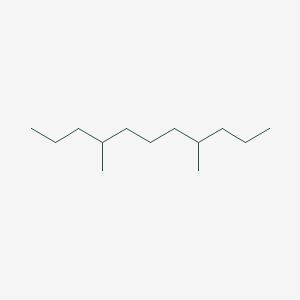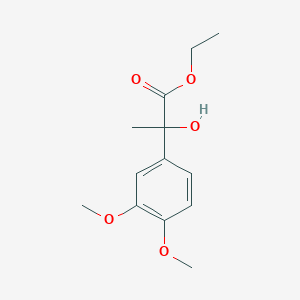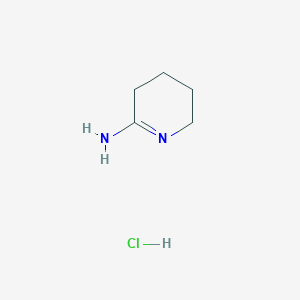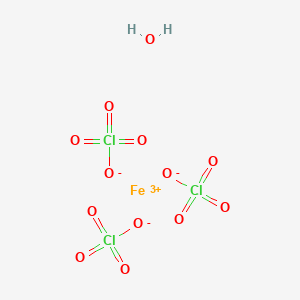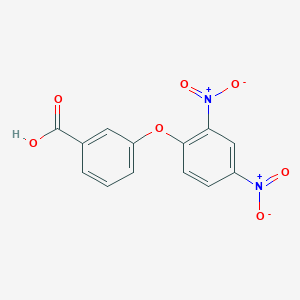![molecular formula C14H14O4 B098471 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one CAS No. 16498-71-8](/img/structure/B98471.png)
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
科学的研究の応用
Coumarin-3-carboxylic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Coumarin-3-carboxylic acid has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid is not fully understood, but it is thought to be due to its ability to inhibit enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Coumarin-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its natural occurrence in many plants, which makes it readily available for study. It also has a unique chemical structure and biological properties, which make it an interesting compound to study. One limitation of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its potential toxicity at high concentrations, which may limit its use in vivo.
将来の方向性
There are many future directions for the study of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. One area of future research is the development of more efficient synthesis methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. Another area of future research is the identification of the specific enzymes and pathways that 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid inhibits, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the optimal dosage and delivery methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in vivo. Finally, more research is needed to determine the potential therapeutic applications of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in the treatment of various diseases.
合成法
Coumarin-3-carboxylic acid can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst to form coumarin. The carboxylation of coumarin then leads to the formation of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Perkin reaction involves the reaction of salicylic acid with an anhydride to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid.
特性
CAS番号 |
16498-71-8 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
4-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6,10,15H,7H2,1-2H3 |
InChIキー |
ROLQOZGSPUDBFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
正規SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





